molecular formula C9H21O3P B154596 Dipropyl propylphosphonate CAS No. 1789-95-3

Dipropyl propylphosphonate

Cat. No. B154596
CAS RN: 1789-95-3
M. Wt: 208.23 g/mol
InChI Key: KETARUSDLXXJCJ-UHFFFAOYSA-N
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Description

Dipropyl propylphosphonate (DPPP) is an organophosphorus compound that has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. This compound has been found to possess a wide range of biochemical and physiological effects, which have been explored in scientific research.

Scientific Research Applications

Dipropyl propylphosphonate has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In the field of chemical warfare agents, Dipropyl propylphosphonate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in nerve impulse transmission. As such, Dipropyl propylphosphonate has been explored as a potential antidote for nerve agent poisoning. In the field of pesticides, Dipropyl propylphosphonate has been found to possess insecticidal properties, which have been explored for their potential use in agricultural applications. In the field of pharmaceuticals, Dipropyl propylphosphonate has been found to possess antitumor and antiviral properties, which have been explored for their potential use in cancer and viral disease treatments.

Mechanism Of Action

Dipropyl propylphosphonate exerts its biochemical and physiological effects through the inhibition of acetylcholinesterase, an enzyme that plays a critical role in nerve impulse transmission. By inhibiting acetylcholinesterase, Dipropyl propylphosphonate disrupts the normal functioning of the nervous system, leading to a range of physiological effects.

Biochemical And Physiological Effects

Dipropyl propylphosphonate has been found to possess a wide range of biochemical and physiological effects, including inhibition of acetylcholinesterase, disruption of the normal functioning of the nervous system, and induction of oxidative stress. These effects have been explored in scientific research, which has shed light on the potential applications of Dipropyl propylphosphonate in various fields.

Advantages And Limitations For Lab Experiments

The advantages of using Dipropyl propylphosphonate in lab experiments include its potent inhibitory effects on acetylcholinesterase, its insecticidal properties, and its antitumor and antiviral properties. However, the limitations of using Dipropyl propylphosphonate in lab experiments include its potential toxicity, its potential for environmental contamination, and the need for careful handling and disposal.

Future Directions

For the study of Dipropyl propylphosphonate include further exploration of its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In addition, future research should focus on the development of safer and more effective methods for the synthesis, handling, and disposal of Dipropyl propylphosphonate. Finally, future research should explore the potential use of Dipropyl propylphosphonate in combination with other compounds for the treatment of cancer and viral diseases.

Synthesis Methods

Dipropyl propylphosphonate can be synthesized through various methods, including the reaction of propylphosphonic dichloride with propanol in the presence of a base, or by the reaction of propylphosphonic acid with propylene oxide. The synthesis method used depends on the desired purity and yield of the product.

properties

CAS RN

1789-95-3

Product Name

Dipropyl propylphosphonate

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

1-[propoxy(propyl)phosphoryl]oxypropane

InChI

InChI=1S/C9H21O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-9H2,1-3H3

InChI Key

KETARUSDLXXJCJ-UHFFFAOYSA-N

SMILES

CCCOP(=O)(CCC)OCCC

Canonical SMILES

CCCOP(=O)(CCC)OCCC

synonyms

Propylphosphonic acid dipropyl ester

Origin of Product

United States

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